[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate
Overview
Description
[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate, also known as DMTMM, is a coupling reagent that is commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. DMTMM is widely used in the field of chemistry due to its ability to form stable amide bonds between carboxylic acids and amines.
Mechanism of Action
[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate works by activating carboxylic acids to form acylating species, which can then react with amines to form stable amide bonds. This mechanism of action is similar to other coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).
Biochemical and Physiological Effects:
[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate has no known biochemical or physiological effects as it is not used as a drug or medication. It is solely used as a coupling reagent in organic synthesis.
Advantages and Limitations for Lab Experiments
[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate has several advantages over other coupling reagents such as DCC and DIC. It is more stable and less toxic, making it easier to handle and store. [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate also forms more stable amide bonds and has a higher reaction yield. However, [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate is more expensive than other coupling reagents and requires the use of anhydrous solvents.
Future Directions
For [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate include the development of new coupling reagents and the application of [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate in the synthesis of complex natural products and bioconjugates.
Scientific Research Applications
[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate is widely used in organic synthesis as a coupling reagent to form stable amide bonds between carboxylic acids and amines. It has been used in the synthesis of various natural products, peptides, and pharmaceuticals. [(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate has also been used in the preparation of polymer-based materials and bioconjugates.
properties
IUPAC Name |
[(2S,4R)-4,5-diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,14-15,17H,1,9H2,2-3H3/t14-,15-,17?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGLNXSQBQKQSH-BLBXNVQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(O[C@@H](C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10616693 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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